molecular formula C8H5BrClNO2S B1410321 4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride CAS No. 1805414-39-4

4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride

Cat. No.: B1410321
CAS No.: 1805414-39-4
M. Wt: 294.55 g/mol
InChI Key: MBXVHMZXUITZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H5BrClNO2S and a molecular weight of 294.55 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, a methyl group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pre-formed aromatic ring containing the bromine, cyano, and methyl substituents. The reaction conditions often require the use of chlorosulfonic acid or thionyl chloride as sulfonylating agents. Industrial production methods may involve multi-step synthesis routes to ensure high purity and yield of the final product.

Chemical Reactions Analysis

4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions using reducing agents like lithium aluminum hydride.

Scientific Research Applications

4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to form stable derivatives with biological activity.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various functional groups. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly bind to the active site of an enzyme, thereby inhibiting its activity. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    4-Chloro-3-cyano-5-methylbenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    4-Bromo-3-nitro-5-methylbenzenesulfonyl chloride:

    4-Bromo-3-cyano-5-ethylbenzenesulfonyl chloride: The presence of an ethyl group instead of a methyl group alters its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of substituents, which provides a distinct set of reactivity and applications.

Properties

IUPAC Name

4-bromo-3-cyano-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-7(14(10,12)13)3-6(4-11)8(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXVHMZXUITZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride
Reactant of Route 3
4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride
Reactant of Route 5
4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride
Reactant of Route 6
4-Bromo-3-cyano-5-methylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.